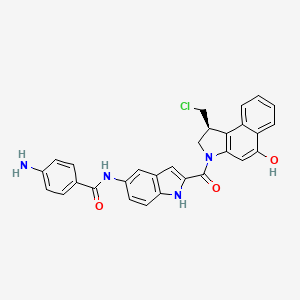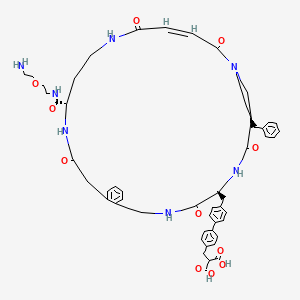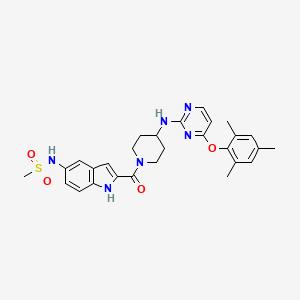
HIV-1 inhibitor-55
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-55 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-55 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of diketo acid moieties, which are known to be effective in inhibiting integrase . The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the synthetic route while ensuring the purity and yield of the compound. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 inhibitor-55 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels to ensure specificity .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties. These derivatives are tested for their ability to inhibit HIV-1 integrase and their overall safety profile .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-55 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying integrase inhibition and developing new antiviral agents . In biology, it is used to investigate the mechanisms of viral integration and the role of integrase in the HIV-1 life cycle . In medicine, this compound is being explored as a potential therapeutic agent for treating HIV-1 infections, particularly in cases where resistance to existing drugs has developed . Additionally, the compound has industrial applications in the development of diagnostic tools and assays for detecting integrase activity .
Wirkmechanismus
HIV-1 inhibitor-55 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome . This binding disrupts the formation of the preintegration complex, a critical structure required for viral replication . The molecular targets of this compound include the catalytic core domain of integrase and the viral DNA ends . By blocking these interactions, the compound effectively halts the replication cycle of HIV-1 .
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-55 is unique compared to other integrase inhibitors due to its novel chemical scaffold and high selectivity for the integrase enzyme . Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . These compounds also target the integrase enzyme but differ in their chemical structures and pharmacokinetic properties . This compound stands out for its ability to inhibit integrase with minimal off-target effects and its potential to overcome resistance mutations that affect other integrase inhibitors .
Eigenschaften
Molekularformel |
C28H32N6O4S |
|---|---|
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
N-[2-[4-[[4-(2,4,6-trimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C28H32N6O4S/c1-17-13-18(2)26(19(3)14-17)38-25-7-10-29-28(32-25)30-21-8-11-34(12-9-21)27(35)24-16-20-15-22(33-39(4,36)37)5-6-23(20)31-24/h5-7,10,13-16,21,31,33H,8-9,11-12H2,1-4H3,(H,29,30,32) |
InChI-Schlüssel |
PYASWAJWQIJRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


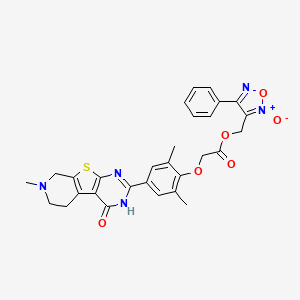
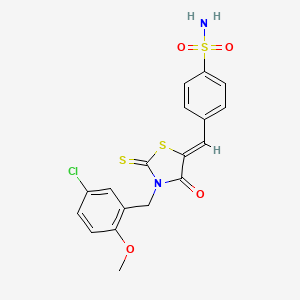
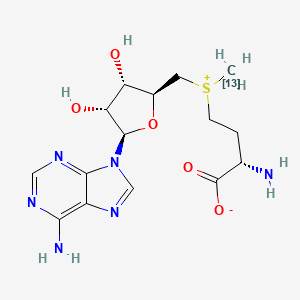
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
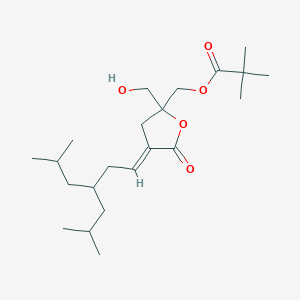
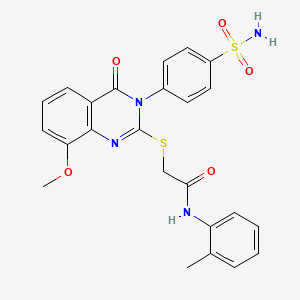
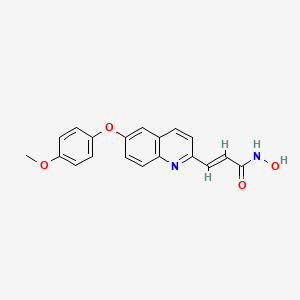
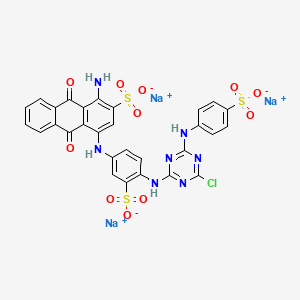
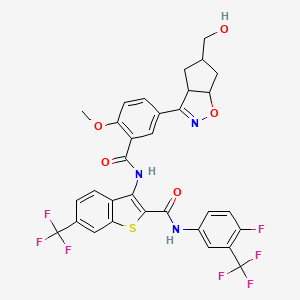
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
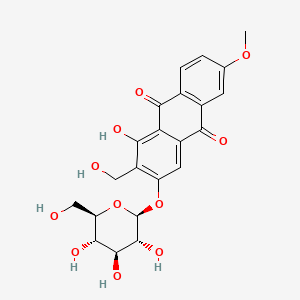
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
